Falgpa
Overview
Description
N-(3-[2-Furyl]acryloyl)-Leu-Gly-Pro-Ala, commonly referred to as FALGPA, is a synthetic peptide substrate used primarily in enzymatic assays to study collagenase activity. Collagenases are enzymes that break down collagen, a major structural protein in connective tissues. This compound is particularly useful in biochemical research for its ability to mimic natural collagen substrates, allowing for precise measurement of collagenase activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-[2-Furyl]acryloyl)-Leu-Gly-Pro-Ala involves the following steps:
Peptide Synthesis: The peptide sequence Leu-Gly-Pro-Ala is synthesized using standard solid-phase peptide synthesis techniques.
Furylacryloylation: The peptide is then reacted with N-(3-[2-Furyl]acryloyl) chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of N-(3-[2-Furyl]acryloyl)-Leu-Gly-Pro-Ala follows similar synthetic routes but on a larger scale. The process involves:
Bulk Peptide Synthesis: Large-scale solid-phase peptide synthesis is employed to produce the peptide sequence.
Furylacryloylation: The peptide is then subjected to furylacryloylation under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-[2-Furyl]acryloyl)-Leu-Gly-Pro-Ala primarily undergoes hydrolysis reactions catalyzed by collagenase enzymes. The hydrolysis of the peptide bond in the presence of collagenase results in the formation of smaller peptide fragments.
Common Reagents and Conditions
Reagents: Collagenase enzyme, tricine buffer, calcium chloride, sodium chloride.
Conditions: The reaction is typically carried out at a pH of 7.5 and a temperature of 25°C.
Major Products Formed
The major products formed from the hydrolysis of N-(3-[2-Furyl]acryloyl)-Leu-Gly-Pro-Ala are smaller peptide fragments, which can be analyzed to determine the activity of the collagenase enzyme.
Scientific Research Applications
N-(3-[2-Furyl]acryloyl)-Leu-Gly-Pro-Ala is widely used in scientific research for the following applications:
Biochemical Assays: It is used as a substrate in enzymatic assays to measure the activity of collagenase enzymes.
Drug Development: Researchers use it to screen potential inhibitors of collagenase, which could be developed into therapeutic agents for diseases involving excessive collagen degradation.
Tissue Engineering: It helps in studying the role of collagenase in tissue remodeling and wound healing processes.
Cosmetic Industry: It is used to evaluate the efficacy of anti-aging products that aim to inhibit collagenase activity.
Mechanism of Action
N-(3-[2-Furyl]acryloyl)-Leu-Gly-Pro-Ala exerts its effects by serving as a substrate for collagenase enzymes. The enzyme binds to the peptide and catalyzes the hydrolysis of the peptide bond, resulting in the cleavage of the substrate. This reaction can be monitored spectrophotometrically, allowing researchers to quantify collagenase activity.
Comparison with Similar Compounds
Similar Compounds
N-Succinyl-Ala-Ala-Ala-p-nitroanilide (SANA): Another synthetic peptide substrate used to study elastase activity.
N-(3-[2-Furyl]acryloyl)-Leu-Gly-Pro-Ala (FAL): A similar compound used for studying collagenase activity but with slight structural differences.
Uniqueness
N-(3-[2-Furyl]acryloyl)-Leu-Gly-Pro-Ala is unique due to its specific sequence and structure, which closely mimics natural collagen substrates. This makes it highly effective for studying collagenase activity with high specificity and sensitivity.
Properties
IUPAC Name |
(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N4O7/c1-14(2)12-17(26-19(28)9-8-16-6-5-11-34-16)21(30)24-13-20(29)27-10-4-7-18(27)22(31)25-15(3)23(32)33/h5-6,8-9,11,14-15,17-18H,4,7,10,12-13H2,1-3H3,(H,24,30)(H,25,31)(H,26,28)(H,32,33)/b9-8+/t15-,17-,18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLFQNOJSYZSINX-PVJKAEHXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)N1CCCC1C(=O)NC(C)C(=O)O)NC(=O)C=CC2=CC=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)CNC(=O)[C@H](CC(C)C)NC(=O)/C=C/C2=CC=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N4O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78832-65-2 | |
Record name | 2-Furanacryloyl-leucyl-glycyl-prolyl-alanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078832652 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-Alanine, N-[3-(2-furanyl)-1-oxo-2-propen-1-yl]-L-leucylglycyl-L-prolyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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